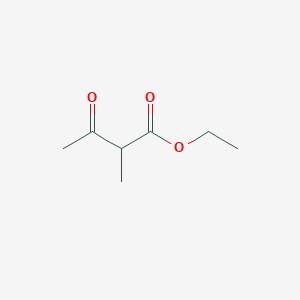

Ethyl 2-methylacetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1102. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENWZWNOPCZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033493 | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-14-3 | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylacetoacetate (B1246266) (CAS No. 609-14-3), also known as ethyl 2-methyl-3-oxobutanoate, is a versatile β-keto ester that serves as a crucial intermediate in a wide range of chemical syntheses. Its unique molecular structure, featuring both keto and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key reactions, supported by spectroscopic data and mechanistic diagrams.

Chemical and Physical Properties

Ethyl 2-methylacetoacetate is a colorless to light yellow liquid with a fruity, vinegar-like odor.[1] It is miscible with many organic solvents but has low solubility in water.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-14-3 | [4][5] |

| Molecular Formula | C₇H₁₂O₃ | [4][5] |

| Molecular Weight | 144.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Fruity, vinegar-like | [1] |

| Boiling Point | 187 °C (lit.) | [4] |

| Melting Point | -45 °C | [4] |

| Density | 1.019 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.418 (lit.) | [4] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; Soluble in benzene, xylene, chloroform, and methanol.[2][3] | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | (Predicted) δ (ppm): 4.19 (q, 2H, -OCH₂CH₃), 3.45 (q, 1H, -CH(CH₃)-), 2.20 (s, 3H, -C(O)CH₃), 1.35 (d, 3H, -CH(CH₃)-), 1.27 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | (Predicted) δ (ppm): 202.5 (C=O, ketone), 170.5 (C=O, ester), 61.5 (-OCH₂-), 51.0 (-CH-), 28.0 (-C(O)CH₃), 14.0 (-OCH₂CH₃), 12.5 (-CH(CH₃)-) |

| IR Spectroscopy | (Predicted) ν (cm⁻¹): ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1720 (C=O ketone stretch), ~1200-1100 (C-O stretch) |

Note: The NMR and IR data are predicted based on typical chemical shifts for the functional groups present in the molecule and may vary slightly depending on the solvent and experimental conditions.

Synthesis and Purification

The most common method for the synthesis of this compound is the alkylation of the enolate of ethyl acetoacetate (B1235776) with a methylating agent, such as methyl iodide or dimethyl sulfate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Methyl iodide

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. The solution is then cooled in an ice bath. Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution with stirring to form the sodium enolate.

-

Alkylation: Methyl iodide is added dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and the precipitated sodium iodide is removed by filtration. The ethanol is removed from the filtrate by distillation. The residue is then dissolved in diethyl ether and washed with water and then with a saturated aqueous sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Mechanism of the Pechmann condensation.

3.2 Japp-Klingemann Reaction

This reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. When this compound is used, the reaction proceeds with the cleavage of the acetyl group to form the corresponding hydrazone of ethyl pyruvate.

Reaction Mechanism: Japp-Klingemann Reaction

Caption: Mechanism of the Japp-Klingemann reaction.

3.3 Other Applications

This compound is also utilized in:

-

The synthesis of multisubstituted aromatic compounds catalyzed by rhenium. [6]* The total synthesis of natural products such as chlorotonil A and yangjinhualine A. [6]* The production of insecticides, notably as an intermediate in the synthesis of Pirimicarb. [4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. [4]It can cause skin and serious eye irritation. [5] Table 3: Safety Information

| Parameter | Information | Reference |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame. | [1] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type ABEK (EN14387) respirator filter | [1] |

This compound is a highly valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in a variety of important organic reactions, including the Pechmann condensation and the Japp-Klingemann reaction, underscores its significance in synthetic organic chemistry. The experimental protocols and safety information provided in this guide are intended to assist researchers and professionals in the safe and effective use of this compound in their work.

References

- 1. This compound | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound(609-14-3) IR Spectrum [m.chemicalbook.com]

- 4. Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR [m.chemicalbook.com]

- 5. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2-methylacetoacetate (B1246266) (CAS 609-14-3)

This technical guide provides a comprehensive overview of Ethyl 2-methylacetoacetate (CAS: 609-14-3), a versatile β-keto ester pivotal in organic synthesis. It serves as a critical building block in the production of pharmaceuticals, agrochemicals, fine chemicals, and fragrances.[1][2] This document details its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, presented for the technical professional.

Chemical Identity and Properties

This compound, also known as Ethyl 2-methyl-3-oxobutanoate, is a colorless liquid with a characteristic fruity odor.[1][3] Its structure features a methyl group at the alpha-position relative to the ketone, which influences its reactivity in various chemical transformations.[3]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and regulatory documents.

| Identifier | Value | Reference |

| CAS Number | 609-14-3 | [4] |

| EC Number | 210-179-9 | [4] |

| IUPAC Name | ethyl 2-methyl-3-oxobutanoate | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| SMILES | CCOC(=O)C(C)C(=O)C | [5] |

| InChI Key | FNENWZWNOPCZGK-UHFFFAOYSA-N | [5] |

| Synonyms | Ethyl 2-acetylpropionate, 2-Methylacetoacetic acid ethyl ester, Ethyl alpha-methylacetoacetate | [4][6] |

Physical and Chemical Properties

The physical and chemical properties determine the handling, storage, and application of the compound in a laboratory and industrial setting.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Density | 1.019 g/mL at 25 °C | [5] |

| Boiling Point | 187 °C | [5] |

| Melting Point | -45 °C | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.418 | [5] |

| Vapor Pressure | 0.7±0.4 mmHg at 25°C | [7] |

| Solubility | Immiscible in water, soluble in organic solvents | [2][7] |

| logP | 0.77 - 1.06 | [1][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data Interpretation |

| ¹H NMR | Predicted shifts include signals for the ethyl group protons (triplet ~1.3 ppm, quartet ~4.2 ppm), the alpha-methyl protons, and the acetyl methyl protons. |

| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and methyl groups.[8] |

| Infrared (IR) | The IR spectrum displays strong absorption bands characteristic of the C=O stretching of the ketone and ester functional groups.[1] |

| Mass Spectrometry (MS) | The mass spectrum provides the molecular ion peak and fragmentation patterns useful for confirming the molecular weight and structure.[1] |

Synthesis and Reactions

This compound is a valuable intermediate in numerous synthetic pathways.

General Synthesis Workflow

The synthesis of this compound often involves the alkylation of a β-keto ester. A generalized workflow for its laboratory preparation is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol describes the methylation of the thallous salt of ethyl acetoacetate.

Objective: To synthesize this compound in high yield.

Materials:

-

Thallous salt of ethyl acetoacetate

-

Methyl iodide

-

Solvent (as specified in the reference procedure, e.g., a non-polar solvent)

Procedure:

-

Prepare the thallous salt of ethyl acetoacetate according to standard laboratory procedures.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the thallous salt in a suitable solvent.

-

Add a stoichiometric equivalent of methyl iodide to the suspension.

-

Heat the mixture to reflux. The reaction time can vary, with literature suggesting approximately 4 hours.[9]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the thallous iodide precipitate.

-

Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (e.g., b.p. 82°C/25 mm Hg) to obtain this compound.[9]

Key Chemical Reactions

This compound is a precursor in several name reactions, highlighting its synthetic utility.

-

Pechmann Condensation: It is used to synthesize coumarin (B35378) derivatives, which are important scaffolds in medicinal chemistry.[3][5]

-

Japp-Klingemann Reaction: This reaction involves the preparation of hydrazones from β-keto acids and aryl diazonium salts, a key step in creating pesticide intermediates.[3][7]

-

Rhenium-Catalyzed Synthesis: It serves as a substrate in the synthesis of multisubstituted aromatic compounds.[5]

The logical relationship for its use as a synthetic intermediate is outlined below.

Caption: Role as a versatile intermediate in organic synthesis.

Applications in Research and Development

The unique structure of this compound makes it indispensable in several sectors:

-

Pharmaceuticals: It is a key intermediate in the total synthesis of complex molecules like chlorotonil A and yangjinhualine A, as well as anti-inflammatory and analgesic drugs.[2][5]

-

Agrochemicals: It is crucial for producing insecticides, most notably as an intermediate in the synthesis of Pirimicarb.[7]

-

Fine Chemicals: The compound is instrumental in crafting specific flavor and fragrance compounds.[2][10] It is also used in the synthesis of specialty polymers and other advanced materials.[10]

-

Biocidal Activity: Research has shown its potential as an algicidal agent, effective against harmful algal species at low concentrations.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

| GHS Classification | Description | Reference |

| H227 | Combustible liquid | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator if ventilation is inadequate.[5][11] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Recommended storage temperature is at room temperature or refrigerated (0-8 °C).[2][13]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[12]

-

First Aid: In case of eye contact, immediately flush with water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[12] If inhaled, move the person to fresh air.[11] If ingested, do NOT induce vomiting and seek immediate medical attention.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 609-14-3 | Benchchem [benchchem.com]

- 4. This compound | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 90 609-14-3 [sigmaaldrich.com]

- 6. This compound | 609-14-3 | TCI AMERICA [tcichemicals.com]

- 7. innospk.com [innospk.com]

- 8. This compound(609-14-3) 13C NMR spectrum [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. fishersci.com [fishersci.com]

- 13. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylacetoacetate (B1246266) (CAS No. 609-14-3), also known as ethyl 2-methyl-3-oxobutanoate, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of ethyl 2-methylacetoacetate, complete with quantitative data, experimental methodologies, and a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

This compound is a colorless to light yellow or light red liquid.[1][2][3] It possesses a characteristic fruity or ester-like odor.[4][5]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₇H₁₂O₃ | - | - | [1][4] |

| Molecular Weight | 144.17 | g/mol | - | [1][4][6] |

| Boiling Point | 187 | °C | at 760 mmHg | [4][7] |

| 185 | °C | - | [3][8] | |

| 115 | °C | at 14 mmHg | ||

| Melting Point | -45 | °C | - | [4][5][7] |

| Density | 1.019 | g/mL | at 25 °C | [5][9] |

| 1.010 - 1.109 | g/mL | - | [1] | |

| Refractive Index (n_D) | 1.418 | - | at 20 °C | [5][9] |

| 1.417 - 1.419 | - | at 20 °C | [4] | |

| 1.4155 - 1.4215 | - | at 20 °C | [2] | |

| Flash Point | 62 - 63 | °C | closed cup | [4][7] |

| Solubility | ||||

| Water | Slightly miscible/low solubility | - | [5][7][8] | |

| Organic Solvents | Good solubility in alcohol, ether, benzene, and xylene | - | [1][5][8] | |

| Vapor Pressure | 0.7 ± 0.0 | mmHg | at 25 °C (Predicted) | [4] |

| logP | 0.7 - 0.9 | - | - | [6][7] |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point (Distillation/Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle or sand bath

-

Condenser (Liebig or Allihn)

-

Thermometer

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 5-10 mL of this compound into a round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble a simple distillation or reflux apparatus. For boiling point determination, a simple distillation setup is common.[10]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.[10]

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point.[10]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of a specific, accurately known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and the circulating water bath, setting it to the desired temperature (typically 20 °C).

-

Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.

-

Place a few drops of this compound onto the lower prism.[11]

-

Close the prisms and allow a few moments for the sample to reach the temperature of the instrument.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[11]

-

If color fringes are observed, they can be eliminated by adjusting the chromaticity screw.

-

Read the refractive index value from the instrument's scale.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point.

Caption: A generalized workflow for determining a physical property.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 95% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 609-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. 2-甲基乙酰乙酸乙酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-Methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-methylacetoacetate (B1246266), a key building block in organic synthesis. The document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 2-methylacetoacetate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.5 | Quartet | 1H | -CO-CH (CH₃)-CO- |

| ~2.2 | Singlet | 3H | -CO-CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.2 | Doublet | 3H | -CH(CH₃ )- |

Note: Predicted chemical shifts based on the analysis of similar β-keto esters. The methine proton (-CH(CH₃)-) is a quartet due to coupling with the adjacent methyl protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C =O (ketone) |

| ~171 | C =O (ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~51 | -C H(CH₃)- |

| ~29 | -CO-CH₃ |

| ~15 | -CH(CH₃ )- |

| ~14 | -O-CH₂-CH₃ |

Note: Predicted chemical shifts based on typical values for β-keto esters.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

Note: Expected absorption bands for a β-keto ester.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M - C₂H₂O]⁺ |

| 74 | High | [M - C₄H₆O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Note: Major fragmentation peaks observed in electron ionization mass spectrometry.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, though a single scan is often sufficient for ¹H NMR.

-

A relaxation delay of 1-2 seconds is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.[1]

-

Set a wider spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0-220 ppm).[1]

-

A significantly larger number of scans (from hundreds to thousands) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is commonly used.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).[1]

-

2.2. Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a small drop of the neat (undiluted) sample is sufficient.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

2.3. Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI)-Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

3.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

3.2. Logical Relationship of Spectroscopic Data Interpretation

The following diagram illustrates the logical relationship between the different types of spectroscopic data in elucidating the structure of this compound.

References

Thermodynamic Properties of Ethyl 2-Methylacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of ethyl 2-methylacetoacetate (B1246266). Due to a lack of available experimental data in peer-reviewed literature, this document outlines the standard methodologies for the determination of key thermodynamic properties such as the enthalpy of formation, heat capacity, and vapor pressure. These protocols are presented to guide researchers in obtaining these crucial parameters for applications in drug development, chemical synthesis, and process design. Furthermore, a comparative analysis of the thermodynamic properties of structurally similar esters is included to provide context and a basis for estimation.

Introduction

Ethyl 2-methylacetoacetate is a keto-ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. A thorough understanding of its thermodynamic properties is essential for the design and optimization of reaction conditions, purification processes, and for ensuring the safety and stability of its handling and storage. This guide addresses the current gap in documented thermodynamic data for this compound and provides the necessary theoretical and methodological framework for its experimental determination.

Physicochemical Properties of this compound

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 187 °C (at 1 atm) | --INVALID-LINK-- |

| Melting Point | -45 °C | --INVALID-LINK-- |

| Density | 1.019 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.418 | --INVALID-LINK-- |

| Flash Point | 63 °C (closed cup) | --INVALID-LINK-- |

| Vapor Pressure | 0.7 ± 0.0 mmHg at 25°C (Predicted) | --INVALID-LINK-- |

Comparative Thermodynamic Data of Similar Esters

To provide a frame of reference, Table 2 summarizes key thermodynamic properties of structurally related esters. This data can be valuable for estimating the properties of this compound.

Table 2: Thermodynamic Properties of Structurally Similar Esters

| Compound | Enthalpy of Formation (liquid, 298.15 K), ΔfH°(l) (kJ/mol) | Heat Capacity (liquid, 298.15 K), Cp(l) (J/mol·K) | Enthalpy of Vaporization (298.15 K), ΔvapH° (kJ/mol) | Source |

| Ethyl acetoacetate | -593.5 | 223.3 | 52.8 | --INVALID-LINK-- |

| Methyl acetoacetate | -560.7 | 196.4 | 48.9 | --INVALID-LINK-- |

| Ethyl propionate | -510.3 | 197.6 | 38.4 | --INVALID-LINK-- |

| Ethyl butyrate | -543.5 | 228.0 | 42.1 | --INVALID-LINK-- |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of a liquid organic compound such as this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb." For liquid samples, a gelatin capsule or a container with a low and known heat of combustion can be used. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure oxygen (typically 25-30 atm). A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves an isothermal hold, followed by a linear heating ramp through the desired temperature range, another isothermal hold, and a cooling ramp.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under identical conditions. The heat capacity is determined as a function of temperature.

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

Vapor Pressure by Ebulliometry

Methodology:

-

Apparatus Setup: An ebulliometer, an instrument designed to measure the boiling point of a liquid at a controlled pressure, is used. The apparatus is cleaned and assembled.

-

Sample Introduction: A sample of this compound is introduced into the boiling flask of the ebulliometer.

-

Pressure Control: The system is connected to a pressure control system, allowing the pressure to be set and maintained at a specific value.

-

Boiling Point Measurement: The sample is heated to its boiling point at the set pressure. The temperature of the vapor-liquid equilibrium is precisely measured using a calibrated thermometer or temperature probe.

-

Data Collection: The boiling temperature is recorded for a range of controlled pressures.

-

Data Analysis: The vapor pressure-temperature data are plotted and can be fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure of the substance as a function of temperature.

Caption: Logical Flow for Vapor Pressure Determination via Ebulliometry.

Conclusion

While direct experimental thermodynamic data for this compound is sparse, this guide provides the fundamental physical properties and outlines the established experimental protocols necessary for their determination. The comparative data for similar esters offers a useful benchmark for estimation and modeling. For researchers and professionals in drug development and chemical synthesis, the application of these methodologies will enable the acquisition of critical data, facilitating more robust and efficient process development and ensuring safer handling of this important chemical intermediate.

Navigating the Solubility Landscape of Ethyl 2-Methylacetoacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 2-methylacetoacetate (B1246266) (EMA) is a key intermediate in organic synthesis, valued for its reactive α-proton and its utility in forming carbon-carbon bonds. The choice of solvent is paramount in any chemical process, affecting reaction rates, yields, and the ease of product purification. Understanding the solubility of EMA in a range of organic solvents is therefore fundamental for process optimization, reaction design, and the development of robust and scalable synthetic methodologies. This guide addresses the current knowledge gap regarding the quantitative solubility of EMA and provides a practical approach for its experimental determination.

Physicochemical Properties of Ethyl 2-Methylacetoacetate

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 187 °C (lit.) |

| Density | 1.019 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.418 (lit.) |

Solubility of this compound: A Qualitative Overview

While quantitative data is scarce, qualitative descriptions of this compound's solubility in various organic solvents are available from multiple sources. It is generally characterized as having good solubility in many common organic solvents, which can be attributed to its ester and ketone functionalities, allowing for a range of intermolecular interactions.

The following table summarizes the available qualitative solubility information.

| Solvent | Solubility Description | Reference |

| Benzene | Soluble | [1][2] |

| Xylene | Soluble | [1][2] |

| Chloroform | Slightly Soluble | [1][2][3] |

| Methanol | Slightly Soluble | [1][2][3] |

| Alcohol | Miscible | [4] |

| Ether | Miscible | [4] |

| Water | Immiscible | [1][2][3] |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent, while "slightly soluble" suggests that only a small amount will dissolve. "Immiscible" indicates that the substances will not mix to form a homogeneous solution.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

A saturated solution of this compound is prepared in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV), or a calibrated refractometer).

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a visible excess of the liquid ester phase is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved droplets of the solute.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Perform multiple measurements for each solvent and temperature to ensure reproducibility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

-

Visualizing the Workflow and Principles

Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be illustrated with a logical diagram.

Caption: The principle of "like dissolves like" and its application to this compound solubility.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, the qualitative data indicates good solubility in many common non-aqueous media. For researchers and drug development professionals requiring precise solubility data for process modeling, optimization, and formulation, the experimental protocol detailed in this guide provides a robust framework for its determination. A thorough understanding and experimental quantification of the solubility of this key synthetic intermediate will undoubtedly facilitate more efficient and predictable chemical processes.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 2-Methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism of ethyl 2-methylacetoacetate (B1246266) (EMA). It delves into the quantitative aspects of the tautomeric equilibrium, detailed experimental protocols for its analysis, and the underlying theoretical principles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the behavior of this versatile β-keto ester.

Core Concepts of Keto-Enol Tautomerism in Ethyl 2-Methylacetoacetate

This compound, a derivative of ethyl acetoacetate, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a consequence of the migration of a proton and the concurrent shift of a double bond. The presence of a methyl group on the α-carbon significantly influences the position of this equilibrium compared to its unsubstituted counterpart.

The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group. However, the α-methyl group introduces steric hindrance, which can destabilize the planar enol form, thus affecting the equilibrium position. The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.

The tautomeric equilibrium can be represented as follows:

Caption: The equilibrium between the keto and enol tautomers of this compound.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form (Keq = [Enol]/[Keto]). The percentage of the enol form is another common way to express this equilibrium.

Experimental Data

The following table summarizes the experimentally determined equilibrium constants and enol percentages for this compound in various solvents at 33 °C, as determined by Rogers and Burdett using ¹H NMR spectroscopy.

| Solvent | Dielectric Constant (ε) | % Enol | Keq |

| Hexane | 1.88 | 15.0 | 0.176 |

| Carbon Tetrachloride | 2.24 | 14.5 | 0.170 |

| Benzene | 2.27 | 12.5 | 0.143 |

| Chloroform | 4.81 | 7.5 | 0.081 |

| Neat (pure liquid) | - | 4.8 | 0.050 |

| Acetonitrile | 37.5 | 4.5 | 0.047 |

| Methanol | 32.7 | 3.0 | 0.031 |

Data extracted from Rogers, M. T., & Burdett, J. L. (1965). Keto-enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526.

Computational Data

Density Functional Theory (DFT) calculations provide theoretical insights into the relative stabilities of the tautomers. The following table shows the calculated relative energy of the enol form with respect to the keto form of this compound.

| Method | Basis Set | Phase | ΔE (Enol - Keto) (kJ/mol) |

| B3LYP | 6-311++G | Gas | 1.75 |

| B3LYP | 6-311++G | Carbon Tetrachloride | 12.44 |

| B3LYP | 6-311++G** | Acetonitrile | 12.44 |

Data from Mahmoudi Aval, M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. SSRN Electronic Journal.

Factors Influencing the Tautomeric Equilibrium

The keto-enol equilibrium of this compound is influenced by several factors, including solvent polarity, temperature, and intramolecular electronic and steric effects.

Caption: Logical relationships of factors affecting the keto-enol equilibrium.

Experimental Protocols

¹H NMR Spectroscopy for Quantitative Analysis

¹H NMR spectroscopy is the primary experimental technique for the quantitative analysis of the keto-enol tautomeric equilibrium of this compound. The interconversion between the tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, C₆D₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C or 33 °C) for at least 24 hours before analysis to ensure the tautomeric equilibrium has been reached.

-

-

NMR Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Solvent Signal Suppression: If necessary, use appropriate solvent suppression techniques.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A typical value is 10-30 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of the minor tautomer.

-

Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, typically from 0 to 15 ppm.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the characteristic signals of the keto and enol forms. For this compound, the following signals are typically used:

-

Keto form: The α-proton (CH) signal.

-

Enol form: The vinylic proton (=CH) signal.

-

-

Calculate the percentage of the enol form and the equilibrium constant (Keq) using the following formulas:

-

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

Keq = Integral(Enol) / Integral(Keto)

-

-

Caption: Experimental workflow for the determination of tautomeric equilibrium by NMR.

Computational Chemistry (Density Functional Theory)

DFT calculations are a powerful tool for investigating the intrinsic properties of the keto and enol tautomers and for complementing experimental findings.

Methodology:

-

Structure Optimization:

-

Construct the initial 3D structures of the keto and both the (E)- and (Z)-enol tautomers of this compound.

-

Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The optimizations should be carried out in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized tautomers.

-

The relative energy (ΔE) between the enol and keto forms can be calculated as: ΔE = E(enol) - E(keto).

-

The relative Gibbs free energy (ΔG) can be calculated to determine the thermodynamically favored tautomer at a given temperature.

-

-

Software:

-

Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Spartan.

-

Conclusion

The keto-enol tautomerism of this compound is a finely balanced equilibrium governed by a combination of electronic, steric, and solvent effects. The presence of the α-methyl group generally shifts the equilibrium towards the keto form compared to ethyl acetoacetate. Quantitative analysis by ¹H NMR spectroscopy provides precise experimental data on the tautomeric composition in various environments, while computational methods offer valuable insights into the intrinsic stabilities of the tautomers. A thorough understanding of this equilibrium is essential for predicting and controlling the reactivity of this compound in synthetic applications and for understanding its behavior in biological systems.

Methodological & Application

The Versatility of Ethyl 2-Methylacetoacetate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylacetoacetate (B1246266) is a versatile β-keto ester that serves as a valuable building block in a wide array of organic syntheses. Its unique structural features, combining a reactive methylene (B1212753) group, a ketone, and an ester functionality, allow for its participation in a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl 2-methylacetoacetate in the synthesis of various organic molecules, with a particular focus on heterocyclic compounds and other structures of pharmaceutical interest.

Application Notes

This compound is a key starting material and intermediate in numerous synthetic routes. Its applications span from the creation of complex heterocyclic scaffolds to its use in well-established name reactions, making it an indispensable tool for synthetic chemists.

Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation

The Pechmann condensation is a classic and widely employed method for the synthesis of coumarins, a class of compounds with significant biological activities.[1] This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. This compound can be utilized in this reaction to produce 4-methylcoumarin (B1582148) derivatives. The reaction is typically catalyzed by strong acids such as sulfuric acid, but greener alternatives using solid acid catalysts or solvent-free conditions have also been developed.[2][3]

The Japp-Klingemann Reaction for Hydrazone Synthesis

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto esters.[4][5] When this compound is treated with a diazonium salt, it undergoes a coupling reaction followed by the cleavage of the acetyl group to yield the corresponding phenylhydrazone of ethyl pyruvate.[6][7] This reaction is significant as it provides a route to α-amino acids, indoles, and other nitrogen-containing heterocycles. The outcome of the reaction can be influenced by the reaction conditions; for instance, saponification of the ester prior to coupling can lead to the loss of the carboxylic function instead of the acetyl group.[4][5]

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[8][9] Ethyl acetoacetate (B1235776) and its derivatives are common starting materials for the synthesis of pyrazolones through condensation with hydrazines.[8][10] For example, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 3-methyl-1-phenyl-5-pyrazolone.[10] While the provided search results focus on ethyl acetoacetate, the methodology is directly applicable to this compound to produce corresponding substituted pyrazolones.

Multicomponent Reactions: Biginelli and Hantzsch Syntheses

This compound is a suitable component for multicomponent reactions (MCRs) like the Biginelli and Hantzsch reactions, which are highly efficient for the synthesis of heterocyclic libraries.

-

Biginelli Reaction: This one-pot reaction combines an aldehyde, a β-keto ester (like this compound), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs).[11][12] DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers.[11]

-

Hantzsch Pyridine (B92270) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce dihydropyridines.[13][14] These can be subsequently oxidized to the corresponding pyridine derivatives.[13] Hantzsch esters are notable for their use as calcium channel blockers.[13]

Precursor for Natural Product and Pharmaceutical Synthesis

This compound serves as a starting material in the total synthesis of several complex natural products and pharmaceuticals. Its utility in creating specific stereocenters and functional group arrays makes it a valuable intermediate in multistep synthetic sequences. For instance, it has been employed in the total synthesis of chlorotonil A and yangjinhualine A.

Experimental Protocols

The following protocols are representative examples of how this compound is used in key synthetic transformations.

Protocol 1: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation

This protocol describes a general procedure for the Pechmann condensation using a phenol and this compound.

Reagents:

-

Substituted Phenol (e.g., Resorcinol)

-

This compound

-

Concentrated Sulfuric Acid (or other acid catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0-5 °C in an ice bath.

-

To the cold acid, slowly add a mixture of the substituted phenol (10 mmol) and this compound (10 mmol) with constant stirring, ensuring the temperature remains below 10 °C.[15]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[15]

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the crude product.[15]

-

Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 4-methylcoumarin derivative.[15]

Protocol 2: General Procedure for the Japp-Klingemann Reaction

This protocol outlines the synthesis of an arylhydrazone from this compound.

Reagents:

-

Aromatic amine

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

This compound

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

Procedure:

-

Diazotization: Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (10 mmol) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, dissolve this compound (10 mmol) in ethanol. Add a solution of sodium acetate in water to this flask and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, and then let it stand at room temperature for several hours or overnight.

-

The precipitated arylhydrazone is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

A general protocol for the one-pot synthesis of dihydropyrimidinones using this compound.

Reagents:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

This compound

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of acid (e.g., HCl)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (or thiourea, 15 mmol) in ethanol (20 mL).[12]

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Filter the solid product, wash with cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data

The following tables summarize quantitative data from various synthetic applications of this compound and related compounds.

Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation

| Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| Phloroglucinol | Ethyl acetoacetate | Deep eutectic solvent | 110 °C, 10 min | 98 | [2] |

| Substituted phenols | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 52-95 | [2] |

| Phenols | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Ethanol, 80 °C | 34-60 | [2] |

| Resorcinol | Ethyl acetoacetate | H₂SO₄ | 5 °C to RT, 18h | 80 | [15] |

| Phenol | Ethyl acetoacetate/ethyl α-methylacetoacetate | Wells-Dawson acid (1% mmol) | Solvent-free, 130 °C | Varies | [16] |

| Phenols | Ethyl acetoacetate | ZnFe₂O₄ nanoparticles | Solvent-free, 80 °C | 85-98 | [17] |

Table 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux | Varies | [12] |

| Substituted benzaldehydes | Ethyl acetoacetate | Thiourea | (NH₄)H₂PO₄ | Ethanol, stir, 2h | Varies | [12] |

| Aromatic aldehyde | Ethyl acetoacetate | Urea | Ionic Liquid | Varies | Good | [18] |

Visualizations

Reaction Mechanisms and Workflows

Caption: Pechmann condensation for coumarin synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp klingemann reaction | PPTX [slideshare.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Hantzsch_pyridine_synthesis [chemeurope.com]

- 15. jetir.org [jetir.org]

- 16. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 17. jsynthchem.com [jsynthchem.com]

- 18. jetir.org [jetir.org]

Pechmann Condensation with Ethyl 2-Methylacetoacetate: A Detailed Guide for Researchers

Application Notes and Protocols for the Synthesis of 3,4-Dimethylcoumarin Derivatives

For researchers, scientists, and professionals in drug development, the Pechmann condensation is a cornerstone for the synthesis of coumarins, a class of compounds renowned for their significant biological activities. This document provides a detailed overview of the Pechmann condensation specifically utilizing ethyl 2-methylacetoacetate (B1246266), leading to the formation of 3,4-dimethylcoumarin derivatives. These derivatives are of particular interest in medicinal chemistry due to their potential as therapeutic agents.

Introduction

The Pechmann condensation, a reaction discovered by Hans von Pechmann, is a straightforward and widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. The use of ethyl 2-methylacetoacetate as the β-ketoester component specifically yields coumarins with methyl groups at both the 3 and 4 positions of the coumarin (B35378) scaffold. This substitution pattern can significantly influence the pharmacological profile of the resulting compounds.

Coumarin derivatives exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The 3,4-dimethyl substitution pattern has been explored for its potential to enhance these effects and to develop novel therapeutic agents.

Data Presentation: Synthesis of 3,4-Dimethylcoumarin Derivatives

The following table summarizes the quantitative data for the Pechmann condensation of various phenols with this compound under different reaction conditions. This data is crucial for researchers to compare the efficacy of various catalysts and conditions for synthesizing specific 3,4-dimethylcoumarin derivatives.

| Phenol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Product | Reference |

| Resorcinol (B1680541) | Concentrated H₂SO₄ | - | Room Temp. | 18-24 h | Not specified | 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | [1] |

| Resorcinol | [N112OH][HSO4] | Solvent-free | Not specified | Not specified | Moderate | 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | [2] |

Note: The available literature with specific quantitative data for a variety of phenols with this compound is limited. The majority of published research on the Pechmann condensation focuses on the use of ethyl acetoacetate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the Pechmann condensation with this compound.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one using Sulfuric Acid

This protocol describes the synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one from resorcinol and this compound using concentrated sulfuric acid as the catalyst.[1]

Materials:

-

Resorcinol

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve resorcinol in this compound. Gentle warming may be necessary to achieve complete dissolution.

-

In a separate reaction vessel equipped with a magnetic stirrer and an ice bath, place the concentrated sulfuric acid and cool it to below 10 °C.

-

Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture slowly and carefully into a beaker containing crushed ice or ice-cold water while stirring.

-

A solid precipitate of the crude product will form. Collect the solid by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

Characterization Data for 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one:

-

Melting Point: Specific experimental data not widely available.

-

¹H NMR (DMSO-d₆, predicted): δ (ppm) ~2.1 (s, 3H, C4-CH₃), ~2.3 (s, 3H, C3-CH₃), ~6.7-6.8 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~10.5 (s, 1H, -OH).

-

¹³C NMR (predicted): Chemical shifts will be characteristic of the coumarin scaffold with methyl and hydroxyl substitutions.

-

IR (KBr, predicted, cm⁻¹): ~3100-3300 (O-H stretching), ~1680-1720 (C=O stretching of lactone), ~1600 (C=C aromatic stretching).

Visualizations

Reaction Mechanism of Pechmann Condensation

The following diagram illustrates the general mechanism of the Pechmann condensation.

Caption: General mechanism of the Pechmann condensation.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of 3,4-dimethylcoumarin derivatives via the Pechmann condensation.

References

Application Notes and Protocols: The Japp-Klingemann Reaction Involving Ethyl 2-Methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a classical and versatile method in organic synthesis for the preparation of hydrazones from β-keto acids or β-keto esters and aryldiazonium salts.[1][2] This reaction holds significant importance in medicinal chemistry as the resulting hydrazones are valuable intermediates for synthesizing a variety of heterocyclic compounds, most notably indoles via the subsequent Fischer indole (B1671886) synthesis.[1][2] When ethyl 2-methylacetoacetate (B1246266) is employed as the β-keto ester, the reaction proceeds with the displacement of the acetyl group to yield ethyl pyruvate (B1213749) phenylhydrazone, a key precursor for the synthesis of indole-2-carboxylates.[1][3] These indole derivatives are prominent scaffolds in numerous pharmaceutical agents.[4][5]

These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data for the Japp-Klingemann reaction of ethyl 2-methylacetoacetate and its subsequent application in the synthesis of indole-based structures pertinent to drug development.

Reaction Mechanism and Key Principles